Rotundifuran
Overview
Description
Rotundifuran is a natural labdane-type diterpenoid predominantly found in the fruits of Vitex rotundifolia. It is known for its potent anti-inflammatory and anti-cancer properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .
Mechanism of Action
Target of Action
The primary target of Rotundifuran in cervical cancer cells is Cyr61 . Cyr61 is a protein that plays a crucial role in cell proliferation, angiogenesis, and tumorigenesis .
Mode of Action
This compound interacts with its target, Cyr61, triggering a series of cellular responses that lead to apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. In lung cancer cells, it induces ferroptosis, a form of regulated cell death . This process involves changes in the expression of ferroptosis-related genes and lipid peroxidation . It also involves calcium signaling, ROS accumulation, and JNK signaling . In cervical cancer cells, the antitumor effects of this compound might be related to the reactive oxygen species- (ROS-) induced mitochondrial-dependent apoptosis through MAPK and PI3K/Akt signal pathways .
Result of Action
This compound inhibits the growth of cancer cells. In lung cancer cells, it induces ferroptotic cell death and mitochondria permeability transition . In cervical cancer cells, it suppresses the proliferation via induction of apoptosis .
Action Environment
Biochemical Analysis
Biochemical Properties
Rotundifuran interacts with various enzymes, proteins, and other biomolecules. It has been observed to induce changes in the expression of ferroptosis-related genes and lipid peroxidation
Cellular Effects
This compound inhibits cell growth, which is not due to apoptosis as caspases are not activated and DNA fragmentation does not occur . It induces intracellular vacuoles and autophagy, but RF-induced cell death is not affected when autophagy is inhibited .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces changes in the expression of ferroptosis-related genes and lipid peroxidation . It also involves calcium signaling, ROS accumulation, and JNK signaling in the induction of ferroptosis .
Temporal Effects in Laboratory Settings
Current research focuses on its immediate effects on cell growth and ferroptosis .
Metabolic Pathways
Current research focuses on its role in inducing ferroptosis .
Preparation Methods
Rotundifuran can be isolated from the fruits of Vitex rotundifolia through multiple chromatographic separations. The process involves extracting the fruits with solvents such as n-hexane, ethyl acetate, and methanol-water mixtures. The n-hexane fraction typically contains this compound along with other labdane-type diterpenes .
Chemical Reactions Analysis
Rotundifuran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rotundifuran has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying labdane-type diterpenoids. In biology and medicine, this compound has shown promising anti-cancer activity by inducing ferroptotic cell death and mitochondrial permeability transition in lung cancer cells . It also exhibits estrogen-like activity, making it a potential candidate for treating premenstrual syndrome .
Comparison with Similar Compounds
Rotundifuran is unique among labdane-type diterpenoids due to its potent anti-cancer and anti-inflammatory properties. Similar compounds include casticin, luteolin, and agnuside, which are also found in the fruits of Vitex rotundifolia. While these compounds share some biological activities, this compound stands out for its ability to induce ferroptosis and its potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-15-13-18(26-16(2)23)19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12,14-15,18-19,24H,6-7,9-11,13H2,1-5H3/t15-,18-,19+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCQFQIJKXMOE-UGFIEOPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198698 | |
Record name | Rotundifuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50656-65-0 | |
Record name | Rotundifuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50656-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rotundifuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotundifuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROTUNDIFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2UY9AYG4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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